1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one
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Overview
Description
1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities and structural variety. Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pyrone scaffold. The compound’s molecular formula is C14H10O6, and it has a molecular weight of 274.2256 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenolic compounds as starting materials, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex xanthone derivatives.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.
Medicine: Due to its potential anti-inflammatory and anticancer activities, it is studied for therapeutic applications.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3,6-Trihydroxy-8-methyl-9H-xanthen-9-one: Similar in structure but with a methyl group instead of a methoxy group.
1,3,8-Trihydroxy-2,4,6-trimethoxyxanthen-9-one: Contains additional methoxy groups, leading to different chemical properties.
1,3,6-Trihydroxy-2,8-diprenyl-7-methoxy-9H-xanthene-9-one: Features prenyl groups, which affect its biological activity
Uniqueness
1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 8-position and hydroxyl groups at the 1, 3, and 6 positions contribute to its antioxidant, anti-inflammatory, and anticancer activities .
Properties
CAS No. |
659737-93-6 |
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Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
1,3,6-trihydroxy-8-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-9-3-7(16)5-11-13(9)14(18)12-8(17)2-6(15)4-10(12)20-11/h2-5,15-17H,1H3 |
InChI Key |
FTDPMUIYQFTFJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
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